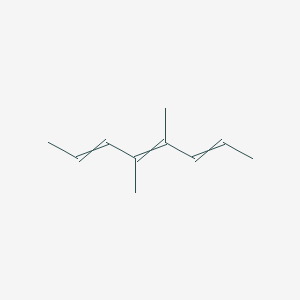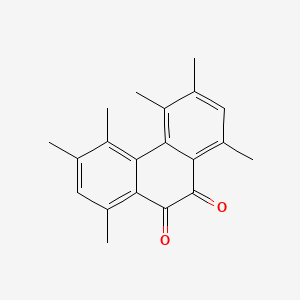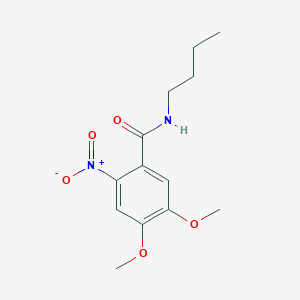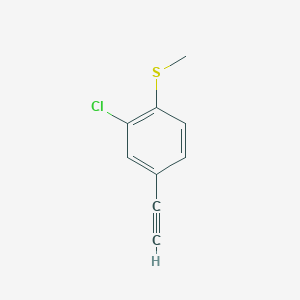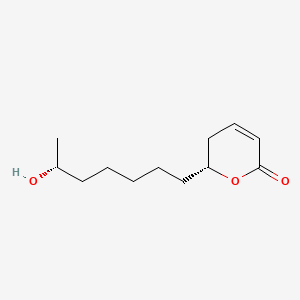
Gamahonolide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamahonolide A is a novel antifungal compound isolated from the stromata of the fungus Epichloe typhina, which grows on the grass Phleum pratense . This compound, along with its analogs Gamahonolide B and Gamahorin, has shown significant antifungal activity, making it a subject of interest in the field of natural product chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Currently, there are no established industrial production methods for Gamahonolide A. The compound is primarily obtained through natural extraction from its fungal source .
化学反応の分析
Types of Reactions
Gamahonolide A undergoes various chemical reactions typical of its functional groups. These include:
Oxidation: this compound can undergo oxidation reactions, which may alter its antifungal properties.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, particularly at reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory procedures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学的研究の応用
Gamahonolide A has several scientific research applications, including:
Chemistry: Used as a model compound to study antifungal activity and natural product synthesis.
Biology: Investigated for its role in the interaction between fungi and host plants.
Medicine: Potential use as an antifungal agent to treat fungal infections.
Industry: Explored for its potential in developing new antifungal products for agricultural use.
作用機序
The mechanism of action of Gamahonolide A involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with essential cellular processes in fungi.
類似化合物との比較
Similar Compounds
Gamahonolide B: Another antifungal compound isolated from the same fungal source.
Gamahorin: A structurally related compound with similar antifungal properties.
5-Hydroxyl-4-phenyl-2(5H)-furanone: Another compound isolated from Epichloe typhina with antifungal activity.
Uniqueness
Gamahonolide A is unique due to its specific structure and potent antifungal activity. Compared to its analogs, it has shown distinct spectroscopic properties and a unique mode of action .
特性
CAS番号 |
125564-58-1 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
(2R)-2-[(6R)-6-hydroxyheptyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H20O3/c1-10(13)6-3-2-4-7-11-8-5-9-12(14)15-11/h5,9-11,13H,2-4,6-8H2,1H3/t10-,11-/m1/s1 |
InChIキー |
CLTIBVYVKQWLQV-GHMZBOCLSA-N |
異性体SMILES |
C[C@H](CCCCC[C@@H]1CC=CC(=O)O1)O |
正規SMILES |
CC(CCCCCC1CC=CC(=O)O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)
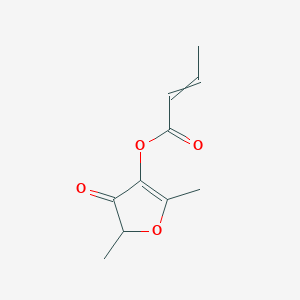
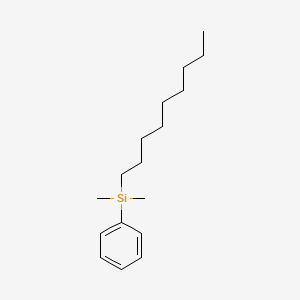
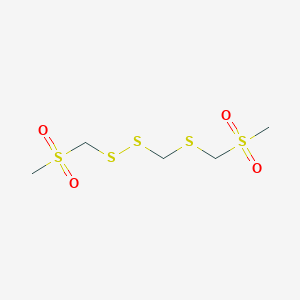

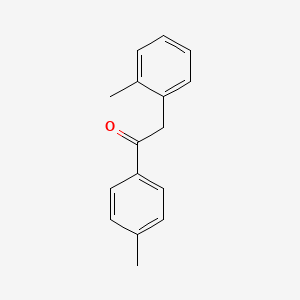
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
